
Pomalidomide-5-C4-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5-C4-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. This compound is specifically designed as a ligand for cereblon (CRBN), an E3 ubiquitin ligase, and is used in the recruitment of CRBN protein. It is often utilized in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that induce the degradation of specific proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C4-NH2 (hydrochloride) involves the conjugation of pomalidomide with a linker that contains an amine group. This process typically involves peptide coupling reactions, which allow for the rapid conjugation with carboxyl linkers . The preparation of heterobifunctional pomalidomide-conjugates often relies on methods that are low yielding and produce intractable byproducts. recent strategies have improved the yield and reliability of these syntheses .
Industrial Production Methods
Industrial production methods for Pomalidomide-5-C4-NH2 (hydrochloride) focus on optimizing the yield and purity of the compound. The process involves multiple steps, including the synthesis of pomalidomide, its conjugation with the linker, and the final purification steps to achieve a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-5-C4-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group in the linker allows for substitution reactions, enabling the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving Pomalidomide-5-C4-NH2 (hydrochloride) include oxidizing agents, reducing agents, and coupling reagents for peptide coupling reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Pomalidomide-5-C4-NH2 (hydrochloride) include various derivatives that can be used in the formation of PROTACs. These derivatives are designed to target specific proteins for degradation .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-5-C4-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in research to understand the role of specific proteins in cellular processes by inducing their degradation.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer by targeting and degrading disease-related proteins.
Industry: Utilized in the development of new drugs and therapeutic agents that leverage the PROTAC technology
Wirkmechanismus
Pomalidomide-5-C4-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), an E3 ubiquitin ligase. This binding facilitates the recruitment of CRBN protein, which in turn leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-5-C4-NH2 (hydrochloride) is unique in its ability to recruit CRBN protein and form PROTACs. Similar compounds include:
Pomalidomide-PEG4-NH2 (hydrochloride): Another derivative of pomalidomide used in the formation of PROTACs.
Pomalidomide-5-C7-NH2 (hydrochloride): A similar compound with a different linker length, used for similar applications.
These compounds share the common feature of being based on pomalidomide and are used in the recruitment of CRBN protein for the formation of PROTACs. the specific linker and functional groups present in each compound can influence their efficacy and applications .
Eigenschaften
Molekularformel |
C17H21ClN4O4 |
|---|---|
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
5-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H20N4O4.ClH/c18-7-1-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23;/h3-4,9,13,19H,1-2,5-8,18H2,(H,20,22,23);1H |
InChI-Schlüssel |
QQWONGXBSPKDHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)

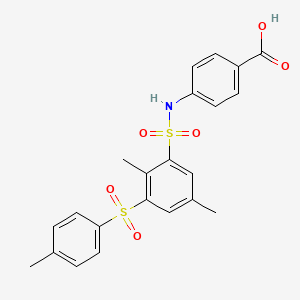
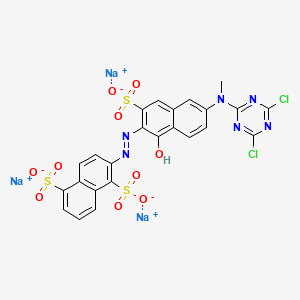
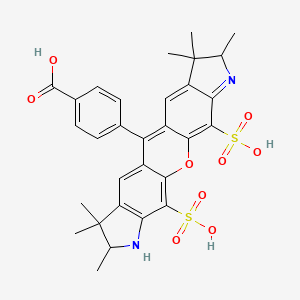
![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)
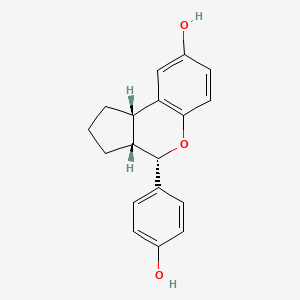
![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)


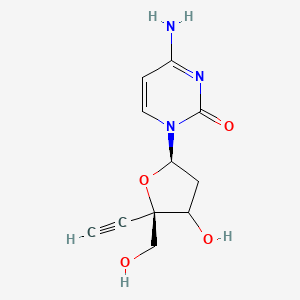
![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)

